3-chloro-4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-13-7-9-15(12-17(13)22)29(26,27)23-14-8-10-19-16(11-14)21(25)24(2)18-5-3-4-6-20(18)28-19/h3-12,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTROCMBPDBUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its biological activity. The structural complexity arises from the dibenzo[b,f][1,4]oxazepin moiety, which may contribute to its pharmacological effects.
Anti-inflammatory Activity
Recent studies have shown that derivatives of benzenesulfonamide exhibit significant anti-inflammatory properties. For instance, compounds related to 3-chloro-4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide have been tested for their ability to inhibit carrageenan-induced rat paw edema, demonstrating up to 94.69% inhibition at specific time intervals . This suggests that similar compounds could have promising applications in treating inflammatory conditions.
Antimicrobial Activity
The antimicrobial potential of sulfonamide derivatives has been extensively documented. For example:
- Against E. coli : A related compound showed a Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL.
- Against S. aureus : Another derivative exhibited an MIC of 6.63 mg/mL.
These results indicate that the compound may possess broad-spectrum antibacterial activity, making it a candidate for further development in antimicrobial therapies .
Case Studies
Several case studies have evaluated the biological activities of sulfonamide derivatives:
-
Study on Anti-inflammatory Effects :
- Objective : To assess the efficacy of sulfonamide derivatives in reducing inflammation.
- Method : Carrageenan-induced edema model in rats.
- Results : Compounds demonstrated significant reduction in paw swelling compared to control groups.
-
Antimicrobial Evaluation :
- Objective : To determine the effectiveness against various bacterial strains.
- Method : Disk diffusion and MIC assays.
- Results : Notable inhibition zones were observed against pathogens like E. coli and S. aureus.
Research Findings
A comprehensive evaluation of related compounds reveals several key findings:
Comparison with Similar Compounds
Structural Differences
Key Observations
Methoxy groups () may improve solubility due to their polarity but could reduce membrane permeability.
Oxazepine Ring Modifications: 10-Methyl (target) vs. 10-Ethyl () extends the alkyl chain, increasing lipophilicity compared to methyl, which might influence bioavailability .
Molecular Weight Trends :
- The target compound’s higher molecular weight (~429.52 vs. 408.47 for ) reflects the addition of chlorine and methyl groups.
Research Findings
- Compound : The absence of a chloro group and presence of a 10-acetyl moiety suggest reduced electrophilicity compared to the target compound. Supplier listings indicate its availability for exploratory research .
- Compound: The 2,4-dimethoxy configuration may enhance solubility but reduce reactivity relative to the target’s chloro-methyl combination.
Conclusion The target compound’s unique substitution pattern distinguishes it from analogs in terms of electronic properties, steric demands, and solubility. While the compound serves as a less-halogenated alternative, the derivative demonstrates how alkoxy groups can modulate physicochemical behavior.
Q & A
Basic: What are the key synthetic strategies for preparing 3-chloro-4-methyl-N-(10-methyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide?
The synthesis typically involves a multi-step process:
- Step 1: Formation of the dibenzo[b,f][1,4]oxazepinone core via cyclization of substituted 2-aminophenol derivatives under reflux with acetic acid .
- Step 2: Sulfonylation of the oxazepine amine group using 3-chloro-4-methylbenzenesulfonyl chloride in aprotic solvents (e.g., DMF or pyridine) at 0–25°C .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Critical parameters: Temperature control during sulfonylation prevents side reactions, while solvent choice (e.g., DMF) enhances sulfonamide bond formation efficiency .
Basic: How should researchers characterize the purity and structural integrity of this compound?
A combination of analytical techniques is required:
- NMR spectroscopy: Confirm regiochemistry of the sulfonamide group (e.g., ¹H-NMR: δ 8.2–8.4 ppm for aromatic protons adjacent to sulfonyl) .
- HPLC: Use a C18 column with UV detection (λ = 254 nm) to verify purity (>98%) and monitor degradation products .
- Mass spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 447.05) and isotopic patterns consistent with Cl and S atoms .
Advanced: How can computational modeling optimize reaction conditions for synthesizing this compound?
Quantum mechanical calculations (e.g., DFT) and cheminformatics tools are critical:
- Reaction pathway prediction: Simulate sulfonylation transition states to identify optimal temperatures and catalysts (e.g., triethylamine as a base) .
- Solvent optimization: Use COSMO-RS models to predict solvation effects, favoring DMF for its high polarity and ability to stabilize intermediates .
- Machine learning: Train models on similar sulfonamide syntheses to recommend reaction time (e.g., 6–8 hours) and minimize byproducts .
Advanced: What methodologies resolve contradictions in biological activity data between structural analogs?
Contradictions often arise from subtle structural variations. Strategies include:
- SAR studies: Compare IC₅₀ values of analogs (e.g., replacing Cl with CF₃ reduces tyrosine kinase inhibition by 40% ).
- Crystallography: Resolve binding modes via protein-ligand co-crystallization (e.g., hydrogen bonding between sulfonamide and kinase active sites) .
- Kinetic assays: Measure on/off rates (e.g., SPR or ITC) to distinguish potency differences due to binding kinetics versus thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
